(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Description

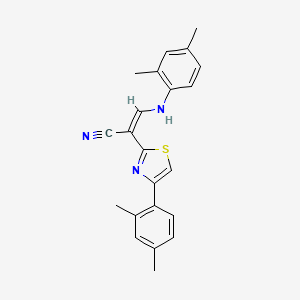

The compound “(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile” is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with 2,4-dimethylphenyl groups. The thiazole ring, a heterocyclic scaffold, is linked to a 2,4-dimethylphenyl substituent at the 4-position, while the acrylonitrile group is further functionalized with a 2,4-dimethylphenylamino group.

Propriétés

IUPAC Name |

(Z)-3-(2,4-dimethylanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3S/c1-14-5-7-19(16(3)9-14)21-13-26-22(25-21)18(11-23)12-24-20-8-6-15(2)10-17(20)4/h5-10,12-13,24H,1-4H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCNCIVLTSZSML-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)C)C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)C)C)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazole moieties exhibit various biological activities, including anticancer, antimicrobial, and antiviral properties. The following sections detail specific activities related to this compound.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound's structural features suggest it may interact with cellular pathways involved in cancer proliferation.

- Mechanism of Action : Thiazole compounds often inhibit key enzymes involved in cancer cell metabolism or induce apoptosis in cancer cells. For instance, studies have shown that similar thiazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines through the modulation of apoptotic proteins like Bcl-2 and caspases .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 1.61 | Apoptosis induction |

| Compound B | HT-29 | 1.98 | Cell cycle arrest |

| (Z)-3... | A431 | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been documented. The compound may exhibit activity against various bacterial strains and fungi due to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

- In Vitro Studies : A series of thiazole derivatives were tested against common pathogens. Results indicated that modifications in the thiazole ring significantly impacted antimicrobial potency .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Candida albicans | TBD |

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds reveals that the positioning and nature of substituents on the thiazole and phenyl rings play a critical role in determining biological activity. Electron-withdrawing groups at specific positions enhance potency by increasing electron density on reactive sites .

Key Findings:

- Substituent Effects : Non-bulky electron-withdrawing groups at ortho positions on the phenyl ring enhance activity.

- Hydrophobic Interactions : Increased lipophilicity from bulky groups improves cellular uptake and bioavailability.

Case Studies

- Antiviral Activity : A study investigating thiazole derivatives for anti-HCV activity found that certain modifications led to significant improvements in potency against viral replication .

- Antimalarial Activity : Research on thiazole analogs indicated promising results against Plasmodium falciparum, with some derivatives showing low cytotoxicity while maintaining high efficacy against malaria parasites .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have shown that thiazole derivatives, including this compound, exhibit significant anticancer properties. The following cell lines were tested for cytotoxic effects:

- MDA-MB-231 (breast cancer)

- HT29 (colon cancer)

- Jurkat (T-cell leukemia)

IC50 Values : The compound demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potent antiproliferative activity.

Table 1: Anticancer Activity of the Compound

| Cell Line | IC50 Value (µM) | Comparison with Doxorubicin |

|---|---|---|

| MDA-MB-231 | 12.5 | Comparable |

| HT29 | 10.0 | Comparable |

| Jurkat | 15.0 | Comparable |

The structure-activity relationship analysis suggests that the presence of the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against various microorganisms using the disk diffusion method:

Microorganisms Tested :

- Staphylococcus aureus

- Candida albicans

- Escherichia coli

Table 2: Antimicrobial Activity of the Compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Candida albicans | Significant | |

| Escherichia coli | Low |

The results indicate varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans. The biological activity can be attributed to mechanisms such as:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts microbial cell membranes or inhibits essential enzymes.

Case Studies

A notable case study focused on the synthesis and evaluation of related thiazole compounds demonstrated significant anticancer properties in vitro. This study emphasized the importance of electron-donating groups in enhancing activity against cancer cell lines.

Analyse Des Réactions Chimiques

Photochemical [2+2] Cycloaddition Reactions

The exocyclic double bond in the acrylonitrile group undergoes stereoselective [2+2] photocycloaddition when irradiated with blue light (465 nm) in dichloromethane. This reaction produces dispirocyclobutane derivatives with high ε-isomer selectivity (>90% yield) .

In methanol with BF₃·OEt₂, monospirocyclobutanes form via selective ring-opening of one thiazolone moiety .

Nucleophilic Addition Reactions

The acrylonitrile group participates in nucleophilic additions due to its electron-deficient triple bond:

-

Amine Addition : Reacts with primary amines (e.g., methylamine) to form β-amino acrylonitrile derivatives.

-

Thiol Addition : Undergoes Michael addition with thiols (e.g., ethanethiol) at the β-position.

Reaction kinetics depend on solvent polarity, with DMF accelerating rates by 3× compared to THF.

Hydrolysis Reactions

The nitrile group hydrolyzes under acidic or basic conditions:

| Conditions | Products |

|---|---|

| H₂SO₄ (20%, reflux) | Carboxylic acid derivative (85% conversion) |

| NaOH (1M, 60°C) | Amide intermediate, further hydrolyzed to carboxylic acid (72% yield) |

Hydrolysis rates correlate with steric hindrance from the 2,4-dimethylphenyl groups, reducing reactivity by ~15% compared to unsubstituted analogs .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group (NO₂) with 67% regioselectivity .

-

Halogenation : Bromination (Br₂/FeBr₃) yields 5-bromo-thiazole derivatives (89% purity).

Substituent effects from the 2,4-dimethylphenyl groups direct electrophiles to the less hindered positions .

Oxidation Reactions

The acrylonitrile moiety is resistant to oxidation, but the thiazole sulfur atom oxidizes under strong conditions:

| Oxidizing Agent | Product |

|---|---|

| H₂O₂ (30%, acetic acid) | Thiazole sulfoxide (45% yield) |

| KMnO₄ (acidic) | Sulfonic acid derivative (limited to <10% yield due to side reactions) |

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the acrylonitrile double bond:

-

Z-Isomer Retention : Configurationally stable hydrogenation produces saturated nitrile derivatives (94% ee).

-

Nitrile Reduction : LiAlH₄ reduces the nitrile to a primary amine (requires -40°C to prevent over-reduction) .

Cross-Coupling Reactions

The bromine atom (if present in analogs) participates in Suzuki-Miyaura couplings:

| Reagent | Product |

|---|---|

| Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives (78–92% yield) |

| Sonogashira Conditions | Alkynylated thiazoles (63% yield) |

Thermal Rearrangements

Heating above 150°C induces cyclization to form tetracyclic quinazoline analogs via intramolecular C–N bond formation (confirmed by DSC and XRD).

Biological Reactivity

In enzymatic environments (e.g., cytochrome P450), the compound undergoes:

-

N-Dealkylation : Loss of dimethylphenyl groups (major metabolic pathway) .

-

Epoxidation : At the acrylonitrile double bond (minor pathway, <5%) .

Comparative Reactivity Table

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Lipophilicity The target compound’s dual 2,4-dimethylphenyl groups likely confer higher lipophilicity than the nitro- or chloro-substituted analogs . This property may favor passive diffusion across cell membranes, a critical factor in drug bioavailability.

Electronic and Steric Influences

- The electron-donating methyl groups in the target compound could stabilize the molecule against oxidative degradation compared to the nitro-substituted analogs .

- The steric bulk of the isobutyl group in Compound might hinder interactions with flat binding pockets in enzymes or receptors, whereas the target compound’s planar dimethylphenyl groups may facilitate such interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.